molecular formula C2H9O5P B14493306 Dimethoxy-lambda~5~-phosphanetriol CAS No. 63614-98-2

Dimethoxy-lambda~5~-phosphanetriol

Cat. No.: B14493306
CAS No.: 63614-98-2
M. Wt: 144.06 g/mol
InChI Key: BWERWUICKLNNID-UHFFFAOYSA-N
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Description

Dimethoxy-lambda~5~-phosphanetriol is a chemical compound of significant interest in advanced research and development within organophosphorus chemistry. As a lambda~5~-phosphane, this compound belongs to a class of chemicals known for their versatile applications and unique reactivity. Related organophosphorus compounds have been extensively studied in various fields, including their potential use as agents in photodynamic therapy for the treatment of malignant lesions . Furthermore, structurally similar phosphorus-based molecules are frequently investigated for their utility in agricultural chemistry, for instance, as the active components in pesticides and herbicides . The "lambda~5~" notation in the name specifically indicates a pentavalent phosphorus center, which is key to its electronic structure and reactivity. Researchers value this class of compounds for its role in exploring new chemical spaces, developing novel synthetic methodologies, and creating new materials with tailored properties. The exact mechanism of action and specific research applications for this compound are subjects of ongoing investigation, positioning it as a valuable compound for pioneering scientific studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

63614-98-2

Molecular Formula

C2H9O5P

Molecular Weight

144.06 g/mol

IUPAC Name

trihydroxy(dimethoxy)-λ5-phosphane

InChI

InChI=1S/C2H9O5P/c1-6-8(3,4,5)7-2/h3-5H,1-2H3

InChI Key

BWERWUICKLNNID-UHFFFAOYSA-N

Canonical SMILES

COP(O)(O)(O)OC

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves the reaction of phosphorus trichloride (PCl₃) with methanol (CH₃OH) under inert atmospheric conditions to prevent oxidation. The stoichiometric equation is:
$$
\text{PCl}3 + 3\,\text{CH}3\text{OH} \rightarrow \text{P(OCH}3\text{)}3 + 3\,\text{HCl}
$$
Trimethyl phosphite (P(OCH₃)₃) forms as the primary product, with hydrochloric acid (HCl) as a byproduct.

Stepwise Protocol

  • Reactant Preparation :

    • PCl₃ and CH₃OH are purified to exclude moisture, which could hydrolyze intermediates.
    • A molar ratio of 1:3 (PCl₃:CH₃OH) ensures complete esterification.
  • Esterification :

    • PCl₃ is added dropwise to chilled methanol (-10°C to -20°C) to mitigate exothermic side reactions.
    • The mixture is stirred under nitrogen, maintaining temperatures below 10°C to avoid thermal decomposition.
  • Byproduct Management :

    • HCl gas is evacuated via vacuum (-90 kPa), and residual HCl in the liquid phase is neutralized with NaOH.
  • Isolation :

    • Crude trimethyl phosphite is distilled under reduced pressure (boiling point: 170–171°C at 760 mmHg).

Industrial Production

Continuous Flow Reactor Systems

Industrial processes employ tubular reactors for enhanced heat and mass transfer, enabling:

  • Higher Throughput : Reaction times reduced from hours to minutes.
  • Improved Purity : Automated removal of HCl minimizes side reactions (e.g., formation of methyl chloride).

Key Process Parameters

Parameter Laboratory Scale Industrial Scale
Temperature -10°C to 10°C -20°C to 15°C
Pressure Atmospheric -90 kPa (vacuum)
Molar Ratio (PCl₃:CH₃OH) 1:3 1:3.1 (excess methanol)
Yield 65–75% 90–93%

Purification Techniques

  • Depickling : Residual HCl is stripped via vacuum distillation.
  • Rectification : Multi-stage distillation separates trimethyl phosphite from higher-boiling byproducts (e.g., methyl chloride).

Reaction Optimization and Challenges

Catalytic Enhancements

  • Trialkylamine Catalysts : Triethylamine (0.5–1.0 wt%) accelerates esterification and suppresses side reactions.
  • Solvent-Free Systems : Eliminating solvents reduces post-reaction purification steps.

Common Pitfalls

  • Moisture Sensitivity : Trace water hydrolyzes PCl₃ to phosphorous acid, reducing yield.
  • Thermal Instability : Temperatures >50°C promote decomposition to dimethyl phosphate and methyl chloride.

Comparative Analysis of Methodologies

Efficiency Metrics

Method Reaction Time Yield Scalability
Batch Laboratory 6–8 hours 70% Low
Continuous Industrial 10–30 minutes 93% High

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces reaction times by 40% while maintaining yields >85%.

Green Chemistry Approaches

  • Bio-Based Methanol : Derived from renewable sources, reducing the carbon footprint.
  • Solvent Recovery : >95% methanol is recycled via distillation, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy-lambda~5~-phosphanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used to replace methoxy groups with halogens.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphines.

    Substitution: Halogenated phosphates.

Scientific Research Applications

Dimethoxy-lambda~5~-phosphanetriol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethoxy-lambda~5~-phosphanetriol involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. In biological systems, it may interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl phosphite
  • Phosphonic acids
  • Phosphines

Uniqueness

Dimethoxy-lambda~5~-phosphanetriol is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

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